

# IWY357: A Technical Overview of a Novel Antimalarial Candidate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IWY357

Cat. No.: B15559392

[Get Quote](#)

For Immediate Release

Basel, Switzerland – December 2, 2025 – This technical guide provides an in-depth overview of **IWY357**, a novel, next-generation antimalarial compound currently in early clinical development. Developed by Novartis, **IWY357** is a small molecule drug candidate positioned to address the urgent need for new treatments against drug-resistant malaria, a significant global health threat. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the available data, relevant experimental methodologies, and the biological context of its therapeutic action.

## Executive Summary

**IWY357** is a promising antimalarial agent that has progressed to Phase 1 clinical trials.<sup>[1]</sup> It targets the asexual blood stages of *Plasmodium falciparum*, the deadliest species of the malaria parasite.<sup>[1][2]</sup> Preclinical data indicates that **IWY357** possesses several key attributes desirable in a modern antimalarial drug: a novel mechanism of action, rapid parasite killing, a low potential for the selection of resistant mutants, and no cross-resistance with existing antimalarial drugs.<sup>[3][4]</sup> While specific quantitative efficacy data remains proprietary at this early stage of development, this guide summarizes the known characteristics of **IWY357** and provides a detailed framework of the standard experimental protocols likely employed in its preclinical evaluation.

## IWY357: Profile of a Preclinical Candidate

**IWY357** emerged from a phenotypic screening program and has been advanced through preclinical development by Novartis. Its chemical structure was first publicly disclosed at the American Chemical Society (ACS) Fall 2024 meeting.[2][5] The compound is distinguished by its rapid in vitro and in vivo parasiticidal activity, a feature critical for the fast resolution of clinical symptoms and preventing the progression to severe malaria.[3]

The table below summarizes the publicly available information on **IWY357**.

| Feature                 | Description                                                                                                                 | Source(s) |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Development Status      | Phase 1 Clinical Trial                                                                                                      | [1]       |
| Originator              | Novartis                                                                                                                    | [3]       |
| Compound Class          | Small Molecule                                                                                                              | [1]       |
| Therapeutic Target      | Asexual blood stages of Plasmodium falciparum                                                                               | [2][3]    |
| Mechanism of Action     | Novel and currently unknown                                                                                                 | [3][6]    |
| Key Efficacy Features   | - Fast-killing in vitro and in vivo- No cross-resistance to existing antimalarials- Low propensity for resistance selection | [3][4][6] |
| Pharmacokinetic Profile | - Predicted low human dose (<100 mg)- Predicted long half-life in humans                                                    | [3]       |
| Product Vision          | Treatment of uncomplicated malaria and resistance management                                                                | [3]       |

## Standardized Methodologies for Antimalarial Drug Evaluation

While specific experimental protocols for **IWY357** have not been publicly detailed, its preclinical characterization would have relied on a suite of standardized in vitro and in vivo assays

common in the field of antimalarial drug discovery. The following sections describe these representative methodologies.

## In Vitro Efficacy Assays

### 3.1.1 Plasmodium falciparum Culture

The foundation of in vitro testing is the continuous culture of the asexual erythrocytic stages of *P. falciparum*.

- **Parasite Strains:** A panel of parasite strains is typically used, including drug-sensitive reference strains (e.g., 3D7, NF54) and well-characterized drug-resistant strains (e.g., K1, Dd2) to assess cross-resistance profiles.
- **Culture Medium:** Parasites are cultured in human erythrocytes (typically O+) suspended at a 2-5% hematocrit in RPMI-1640 medium. The medium is supplemented with AlbuMAX II or human serum, hypoxanthine, HEPES buffer, and sodium bicarbonate.
- **Culture Conditions:** Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>).
- **Synchronization:** Parasite cultures are often synchronized to a specific developmental stage (e.g., ring stage) using methods like 5% D-sorbitol treatment to ensure consistency in drug sensitivity assays.

### 3.1.2 Parasite Growth Inhibition Assay (SYBR Green I-based)

The SYBR Green I assay is a widely used, fluorescence-based method to quantify parasite growth and determine the 50% inhibitory concentration (IC<sub>50</sub>) of a compound.

- **Plate Preparation:** Test compounds are serially diluted in culture medium and dispensed into 96-well microplates. Control wells include drug-free medium (negative control) and a known antimalarial like chloroquine or artemisinin (positive control).
- **Assay Initiation:** A synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.

- Incubation: The plates are incubated for 72 hours under standard culture conditions to allow for parasite multiplication.
- Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well. The dye binds to the parasitic DNA.
- Data Acquisition and Analysis: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The IC<sub>50</sub> values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

## In Vivo Efficacy Models

The "4-day suppressive test" is the standard primary in vivo assay to evaluate the efficacy of a test compound in a rodent malaria model.

- Animal Model: Swiss or ICR outbred mice are commonly used.
- Parasite Strain: Mice are infected intravenously with a lethal strain of rodent malaria parasite, typically *Plasmodium berghei* ANKA.
- Drug Administration: The test compound is administered to groups of infected mice, usually once daily for four consecutive days, starting a few hours after infection. Different doses and routes of administration (e.g., oral, subcutaneous) are tested. A vehicle control group and a positive control group (treated with a standard drug like chloroquine) are included.
- Efficacy Assessment: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse and stained with Giemsa. The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination. The percent suppression of parasitemia for each dose group is calculated relative to the vehicle-treated control group.
- Data Analysis: The dose that suppresses parasitemia by 50% (ED<sub>50</sub>) and 90% (ED<sub>90</sub>) is determined from the dose-response curve. The survival of the mice is also monitored daily.

# Visualizing the Antimalarial Drug Discovery and Action Pathway

To provide a clearer context for the development and mechanism of **IWY357**, the following diagrams illustrate the general workflow for antimalarial drug discovery and the life cycle of the *Plasmodium* parasite.



[Click to download full resolution via product page](#)

Caption: General workflow for antimalarial drug discovery and development.



[Click to download full resolution via product page](#)

Caption: The life cycle of Plasmodium falciparum and the target of **IWY357**.

## Conclusion and Future Directions

**IWY357** represents a significant advancement in the pipeline of new antimalarial therapies. Its novel mechanism of action and potent, fast-acting profile make it a strong candidate for future combination therapies aimed at overcoming the challenge of drug resistance. As **IWY357** progresses through clinical trials, the scientific community awaits the publication of detailed data on its efficacy, safety, and pharmacokinetic profile in humans. This information will be critical in fully defining its role in the global effort to control and ultimately eradicate malaria.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. iddo.org [iddo.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mmv.org [mmv.org]
- To cite this document: BenchChem. [IWY357: A Technical Overview of a Novel Antimalarial Candidate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15559392#iwy357-antimalarial-spectrum-of-activity>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)